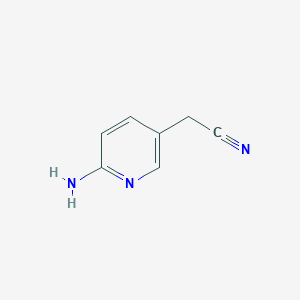

2-(6-Aminopyridin-3-YL)acetonitrile

Description

Significance of Pyridine-Acetonitrile Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in the development of pharmaceuticals and other specialty chemicals. sarchemlabs.comnih.gov The pyridine ring, a six-membered ring containing five carbon atoms and one nitrogen atom, is a common feature in many natural products like vitamins and alkaloids. nih.govnih.gov Its unique chemical properties, including basicity and the ability to form hydrogen bonds, make it a valuable scaffold in drug design. nih.gov The incorporation of a pyridine motif can enhance a molecule's biochemical potency, metabolic stability, and water solubility. nih.govnih.gov

The acetonitrile (B52724) group (-CH2CN) is also a valuable functional group in organic synthesis. When attached to a pyridine ring, it creates a pyridine-acetonitrile scaffold, a versatile building block for constructing more complex molecules. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. researchgate.net Pyridine derivatives have shown a broad spectrum of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

Historical Context of Amino-Substituted Pyridine Derivatives in Chemical Sciences

The study of pyridine and its derivatives has a long history in chemical sciences. Early research focused on understanding the fundamental reactivity and properties of the pyridine ring. acs.org Over time, the focus shifted towards the synthesis and application of substituted pyridines. The introduction of an amino group (-NH2) to the pyridine ring, creating aminopyridine derivatives, was a significant development.

Historically, the synthesis of aminopyridines involved various methods, including the amination of halopyridines and the reduction of nitropyridines. These early methods paved the way for the development of more sophisticated and efficient synthetic routes. mdpi.com The presence of the amino group significantly influences the electronic properties of the pyridine ring, making it more susceptible to certain chemical reactions and providing a key site for further functionalization. beilstein-journals.org This has made amino-substituted pyridines, such as 2-aminopyridine (B139424), valuable precursors for the synthesis of a wide range of heterocyclic compounds with diverse applications. nih.gov The development of multicomponent reactions has further streamlined the synthesis of complex 2-aminopyridine derivatives. nih.gov

Overview of Academic Research Trajectories for 2-(6-Aminopyridin-3-YL)acetonitrile

Academic research on this compound and related compounds is focused on several key areas. A primary trajectory involves its use as a versatile intermediate in the synthesis of novel heterocyclic compounds. Researchers are exploring its reactivity to construct more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Another significant research direction is the investigation of the biological activities of compounds derived from this scaffold. Given the known therapeutic potential of pyridine and aminopyridine derivatives, there is considerable interest in synthesizing and screening new molecules based on this compound for various pharmacological effects. For instance, the synthesis of N-benzylphenethylamines, which can include pyridine-like heterocycles, has been a subject of study. wikipedia.org

Furthermore, research is being conducted to develop more efficient and sustainable synthetic methods for this compound and its derivatives. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce environmental impact. The development of one-pot synthesis methods for related aminopyridine derivatives highlights this trend. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not explicitly found | C7H7N3 | 133.15 |

| 2-amino-2-(pyridin-3-yl)acetonitrile dihydrochloride | 2413867-73-7 | C7H9Cl2N3 | 206.07 |

| 2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile | 2092699-62-0 | C13H11N3 | 209.25 |

| 2-(6-chloropyridin-3-yl)acetonitrile | 39891-09-3 | C7H5ClN2 | 152.01 |

| 2-(2-aminopyridin-3-yl)acetonitrile | 23612-61-5 | C7H7N3 | 133.15 |

| 2-(6-bromopyridin-3-yl)acetonitrile | 144873-99-4 | C7H5BrN2 | 197.03 |

Structure

3D Structure

Properties

CAS No. |

1033203-27-8 |

|---|---|

Molecular Formula |

C7H7N3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-(6-aminopyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C7H7N3/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3H2,(H2,9,10) |

InChI Key |

RPKCKWSXEUQBEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Aminopyridin 3 Yl Acetonitrile

Classical Synthetic Routes and Their Mechanistic Considerations

The synthesis of 2-(6-Aminopyridin-3-YL)acetonitrile has been approached through several classical organic chemistry reactions. These methods, while foundational, each present unique mechanistic pathways and practical considerations.

Modified Strecker Reaction Approaches from Pyridinecarboxaldehyde Precursors

The Strecker synthesis, a well-established method for producing amino acids, can be adapted to synthesize α-aminonitriles from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com In the context of this compound, a modified Strecker reaction would commence with 6-aminopyridine-3-carbaldehyde. epa.govnih.gov

Table 1: Key Steps in the Modified Strecker Synthesis

| Step | Reactants | Intermediate/Product | Mechanistic Role |

| 1 | 6-Aminopyridine-3-carbaldehyde, Ammonia (B1221849) | Iminium ion | Formation of the C=N bond |

| 2 | Iminium ion, Cyanide source (e.g., HCN, NaCN) | This compound | Nucleophilic addition of cyanide |

Condensation-Hydrolysis Pathways Involving Cyanopyridine Intermediates

This approach typically involves the synthesis of a cyanopyridine derivative which is then further functionalized. For instance, a common strategy is the cyanation of a suitable pyridine (B92270) precursor. The resulting cyanopyridine can then be manipulated to introduce the aminomethyl group. The direct cyanation of pyridines can be achieved using various reagents and catalysts, including copper cyanide with an iodine oxidant. researchgate.net

Cyanomethylation Strategies Utilizing Nucleophilic Acetonitrile (B52724) Reagents

Cyanomethylation involves the introduction of a cyanomethyl group (-CH₂CN) onto a substrate. In the synthesis of this compound, this could be achieved by reacting a suitable electrophilic pyridine derivative with a nucleophilic acetonitrile reagent. For example, the reaction of halopyridines with acetonitrile in the presence of a base can lead to the desired product. sci-hub.se Microwave irradiation has been shown to significantly accelerate these types of nucleophilic aromatic substitution reactions. sci-hub.se

Grignard Reagent Applications in Pyridine-Acetonitrile Synthesis

Grignard reagents offer a powerful tool for forming carbon-carbon bonds. researchgate.net In pyridine chemistry, Grignard reagents can be added to pyridine N-oxides, leading to the formation of substituted pyridines. organic-chemistry.orgrsc.org For the synthesis of pyridine-acetonitriles, a Grignard reagent derived from a halopyridine could potentially react with a source of the cyanomethyl group. However, the direct reaction of Grignard reagents with nitriles can lead to ketones after hydrolysis, so careful control of reaction conditions is crucial.

Nucleophilic Aromatic Substitution (SNAr) Analogies in Related Pyridine Systems

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.comyoutube.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com While direct SNAr at the 3-position is less favorable, the presence of activating groups or the use of specific reaction conditions can facilitate such transformations. quimicaorganica.org A common strategy for synthesizing 3-substituted pyridines involves the reaction of a halopyridine with a nucleophile. For instance, the reaction of a 3-halopyridine with a cyanomethyl nucleophile could yield the target compound. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise addition-elimination pathway. nih.gov

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.net

For the synthesis of nitrogen-containing heterocycles like pyridine derivatives, several green chemistry strategies have been explored. These include the use of microwave irradiation and ultrasound to accelerate reaction rates and improve yields. nih.gov Photocatalysis is another emerging area, where light is used to drive chemical reactions, often under mild conditions. google.com For example, ruthenium-catalyzed cyanation reactions have been developed as a more sustainable alternative to traditional methods. nih.gov The use of water as a solvent and the development of one-pot reactions are also key principles of green chemistry that can be applied to the synthesis of this compound. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Methods | Green Chemistry Approaches |

| Energy Source | Often requires high temperatures and long reaction times | Microwave, ultrasound, photocatalysis for enhanced efficiency nih.govnih.gov |

| Solvents | Often uses volatile and hazardous organic solvents | Use of greener solvents like water, or solvent-free conditions nih.gov |

| Catalysts | May use stoichiometric and toxic reagents | Use of catalytic amounts of less toxic metals (e.g., Ru) or organocatalysts nih.govmdpi.com |

| Waste | Can generate significant amounts of waste | Aims for higher atom economy and reduced byproduct formation researchgate.net |

Enzymatic Catalysis and Biotransformation Pathways (e.g., Lipase-Mediated Cyanomethylation)

The application of enzymatic catalysis in the synthesis of pyridine derivatives represents a significant advancement towards greener and more sustainable chemical manufacturing. While specific research on the lipase-mediated cyanomethylation for the direct synthesis of this compound is not extensively documented in publicly available literature, the principles of this methodology can be extrapolated from studies on analogous compounds.

Enzymatic catalysis, particularly employing lipases, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact due to the use of biodegradable catalysts and often solvent-free or aqueous reaction media. A potential biotransformation pathway for the synthesis of this compound could involve the cyanomethylation of a suitable 2-aminopyridine (B139424) precursor.

One plausible enzymatic approach is the direct C-H cyanomethylation of 2-aminopyridine. Research has demonstrated the feasibility of an iron-catalyzed, amine-directed dehydrogenative C(sp²)–C(sp³) coupling of arylamines with acetonitrile. acs.org This method utilizes a non-toxic iron catalyst, exhibits good regioselectivity, and has a high atom economy, making it a green and straightforward approach to arylacetonitriles. acs.org

A hypothetical lipase-mediated cyanomethylation could proceed as follows:

| Step | Description |

| 1. Substrate Selection | The starting material would likely be a derivative of 2-aminopyridine. |

| 2. Enzyme and Reagent | A suitable lipase (B570770) would be chosen as the catalyst, with a cyanomethyl donor. |

| 3. Reaction Conditions | The reaction would be conducted under mild temperature and pH conditions, potentially in a solvent-free system or a green solvent to minimize environmental impact. |

| 4. Product Formation | The lipase would catalyze the transfer of the cyanomethyl group to the pyridine ring, yielding this compound. |

The development of such an enzymatic route would be in line with the principles of green chemistry, which emphasize waste reduction and the use of renewable resources. nih.gov

Continuous Flow Synthesis and Scalable Industrial Production Considerations

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemical intermediates and active pharmaceutical ingredients. While a dedicated continuous flow process for the synthesis of this compound has not been detailed in available research, the principles of flow chemistry have been successfully applied to related transformations, such as the N-oxidation of pyridines and large-scale cyanation reactions. researchgate.netnih.govorganic-chemistry.orgresearchgate.net

A continuous flow setup for the synthesis of this compound would offer significant advantages over traditional batch processing, including:

Enhanced Safety: The handling of potentially hazardous reagents, such as cyanides, is minimized as only small volumes are present in the reactor at any given time.

Precise Process Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved selectivity and yields.

Scalability: Scaling up production is achieved by extending the operation time or by using parallel reactor lines, rather than larger, more hazardous batch reactors.

A potential continuous flow process could involve the reaction of a halogenated 2-aminopyridine derivative with a cyanide source in a heated and pressurized microreactor. A Japanese patent describes an industrial method for producing aminocyanopyridines by reacting chlorocyanopyridines with ammonia under pressure, achieving high yields and purity. google.com This type of reaction could be adapted to a continuous flow system for enhanced safety and efficiency.

The table below outlines a conceptual continuous flow process for the synthesis of this compound from a precursor like 2-amino-5-bromopyridine.

| Parameter | Description | Advantage in Flow Chemistry |

| Reactants | 2-Amino-5-bromopyridine, Cyanide source (e.g., CuCN, KCN) | Precise molar ratio control, efficient mixing. |

| Solvent | High-boiling point solvent (e.g., DMF, NMP) | Improved solubility and heat transfer. |

| Reactor Type | Packed-bed or microchannel reactor | High surface-to-volume ratio for efficient heat and mass transfer. |

| Temperature | Elevated temperatures (e.g., 100-200 °C) | Rapid reaction rates, reduced reaction times. |

| Pressure | Elevated pressure | Allows for temperatures above the solvent's boiling point, can enhance reaction rates. |

| Residence Time | Seconds to minutes | Significantly shorter than batch reactions, leading to higher throughput. |

The synthesis of the precursor, 2-amino-5-bromopyridine, is well-established and can also be performed efficiently. orgsyn.orgijssst.inforesearchgate.netgoogleapis.com

Comparative Analysis of Synthetic Efficiency, Selectivity, and Environmental Impact

A comparative analysis of the potential synthetic methodologies for this compound reveals distinct advantages and disadvantages for each approach.

| Methodology | Synthetic Efficiency | Selectivity | Environmental Impact |

| Enzymatic Catalysis | Potentially high yields under mild conditions, though reaction times may be longer. Specific data for the target compound is lacking. | High regioselectivity and stereoselectivity are characteristic of enzymatic reactions. | Generally low environmental impact due to biodegradable catalysts, use of aqueous or solvent-free media, and reduced energy consumption. Aligns well with green chemistry principles. rsc.orgresearchgate.net |

| Continuous Flow Synthesis | High throughput and excellent yields due to precise control over reaction parameters. | High selectivity can be achieved by optimizing temperature, pressure, and residence time, minimizing byproduct formation. | Can significantly reduce waste and improve safety, especially when handling hazardous reagents. The overall environmental impact depends on the choice of solvents and reagents. |

| Traditional Batch Synthesis | Yields can be variable and may require extensive purification. | Selectivity can be challenging to control, often leading to a mixture of products and byproducts. | Can generate significant amounts of waste, and the use of harsh reagents and solvents poses environmental and safety concerns. |

Chemical Reactivity and Transformation Mechanisms of 2 6 Aminopyridin 3 Yl Acetonitrile

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-(6-Aminopyridin-3-YL)acetonitrile is dictated by the nucleophilic character of the amino group and the pyridine (B92270) nitrogen, as well as the electrophilic nature of the nitrile carbon.

Reactions Involving the Acetonitrile (B52724) Moiety (e.g., Reduction to Amine)

The acetonitrile group is a versatile functional group that can undergo various transformations. A key reaction is its reduction to a primary amine, which can be achieved using several methods. Catalytic hydrogenation is a common approach. For instance, nitriles can be reduced to primary amines using reagents like ammonia (B1221849) borane (B79455) without a catalyst, offering an environmentally friendly method. organic-chemistry.org Another method involves the use of borohydrides with a Raney nickel catalyst, which efficiently reduces nitriles to their corresponding primary amines under mild, normal pressure conditions. google.com Electrochemical methods have also been developed for the selective reduction of acetonitrile to ethylamine, showcasing high Faradaic efficiency with catalysts like copper nanoparticles. nih.govresearchgate.net

The nitrile group can also participate in nucleophilic addition reactions. For example, the in-situ formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile can react with electrophiles like acetals and nitrones to form β-methoxynitriles and β-(silyloxy)aminonitriles, respectively. richmond.edu Furthermore, acetonitrile can act as a carbon or nitrogen source in electrochemical synthesis to produce amides and nitrogen-containing heterocycles. rsc.org It has been used as a single-carbon synthon in the electrochemical synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.net

Reactions Involving the Pyridine Nitrogen and Amino Group (e.g., Substitution Reactions)

The pyridine nitrogen and the exocyclic amino group are primary sites for electrophilic attack and substitution reactions. The amino group enhances the nucleophilicity of the pyridine ring, facilitating reactions.

The amino group itself can act as a nucleophile. For instance, 2-aminopyridines can react with nitrostyrenes to form N-(pyridin-2-yl)imidates through an intermediate iminonitrile. nih.gov The amino group also allows for condensation reactions with various reagents to form heterocyclic compounds.

The pyridine nitrogen can be activated, for example, by forming an N-oxide, which can then undergo reactions with activated isocyanides to yield 2-aminopyridines. nih.gov N-amination of pyridines using electrophilic aminating reagents is another method to form N-aminopyridinium salts, which are versatile intermediates in organic synthesis. nih.gov The introduction of an amino group at the C2 position of a pyridine ring can also be achieved through SNAr reactions or couplings, often requiring a pre-existing functional group at that position. galchimia.com

Cyclization and Heterocycle Formation Pathways

The strategic placement of the amino and acetonitrile functionalities in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization of derivatives of this compound can lead to the formation of various fused ring systems. For example, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media can produce substituted pyridin-2(1H)-ones. researchgate.net Cobalt-catalyzed [2+2+2] cycloaddition of polyunsaturated compounds containing an ynamide, an alkyne, and a nitrile functionality provides an efficient route to tricyclic fused 2-trimethylsilyl-3-aminopyridines. nih.gov

Formation of Imidazo[1,2-a]pyridines and Related Ring Systems

Imidazo[1,2-a]pyridines are a significant class of heterocycles with diverse biological activities. The reaction of 2-aminopyridines with α-halocarbonyl compounds is a common method for their synthesis. acs.orgresearchgate.net This typically involves the initial alkylation of the endocyclic nitrogen followed by intramolecular condensation. acs.org Catalyst-free versions of this reaction have been developed using various techniques. acs.org

Another approach is the three-component Groebke–Blackburn–Bienaymé reaction, which involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isonitrile to form 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is also a viable method. organic-chemistry.org Furthermore, the condensation of 2-aminopyridine with halogenoesters under catalyst-free conditions can yield variable monosubstituted imidazo[1,2-a]pyridines. acs.org

Synthesis of Purine (B94841) and Pyrimidine (B1678525) Derivatives

This compound and its derivatives can serve as precursors for the synthesis of biologically important purine and pyrimidine derivatives.

Pyrimidine Derivatives: Pyrimidines can be synthesized through various methods, often involving condensation reactions. orientjchem.orgajol.info For instance, 2-aminopyrimidine (B69317) derivatives can be synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with different amines. mdpi.com Another method involves the direct condensation of N-vinyl or N-aryl amides with nitriles. researchgate.net The reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base can also yield 2-amino-4,6-disubstituted pyrimidines. ajol.info Furthermore, 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives can be synthesized from ethyl 6-cyanonicotinate. mdpi.com

Purine Derivatives: The synthesis of purine derivatives can be achieved through various cross-coupling reactions. For example, 6-chloropurines can be coupled with a Reformatsky reagent in a palladium-catalyzed reaction to form (purin-6-yl)acetates. researchgate.net Another route involves the nucleophilic substitution of a chlorine atom in a purine ring with an amino group from a different molecule. For instance, N-[ω-(purin-6-yl)aminoalkanoyl] derivatives have been synthesized by reacting a purine derivative with a linker containing an amino group. nih.gov The synthesis of daunosaminyladenine has been achieved by condensing a protected daunosaminyl chloride with a protected adenine (B156593) derivative. nih.gov

Oxidation and Reduction Potentials and Their Chemical Transformations

The aminopyridine moiety is susceptible to oxidation. The amino group, being an electron-donating group, lowers the oxidation potential of the pyridine ring compared to unsubstituted pyridine. The oxidation process likely involves the formation of a radical cation, which can undergo further reactions such as dimerization or polymerization. In the presence of suitable oxidizing agents, the primary amino group itself can be oxidized.

Conversely, the pyridine ring and the nitrile group are subject to reduction. The electrochemical reduction of pyridine in aprotic solvents like acetonitrile proceeds via the formation of a pyridinium (B92312) ion. rsc.org For this compound, the reduction of the pyridine ring would be influenced by the electronic effects of both the amino and cyanomethyl substituents. The nitrile group is also reducible, typically requiring strong reducing agents like lithium aluminum hydride or catalytic hydrogenation to be converted to a primary amine.

The chemical transformations resulting from these redox processes are summarized in the table below.

Table 1: Potential Oxidation and Reduction Transformations

| Process | Functional Group | Reagents/Conditions | Resulting Product(s) |

|---|---|---|---|

| Oxidation | Amino Group | Mild oxidizing agents | Nitroso or Nitro derivative |

| Pyridine Ring | Electrochemical oxidation, Strong chemical oxidants | Pyridine N-oxide, Ring-opened products | |

| Reduction | Nitrile Group | LiAlH₄, H₂/Catalyst (e.g., Raney Ni, Pd/C) | 2-(6-Aminopyridin-3-yl)ethanamine |

| Pyridine Ring | NaBH₄ (with activation), Catalytic Hydrogenation | Piperidine derivative |

Derivatization Strategies for Analytical and Synthetic Utility

The dual functionality of this compound, possessing both a primary aromatic amine and a nitrile group, allows for a wide array of derivatization strategies. These modifications are crucial for both creating new molecular entities and for enhancing analytical detection.

Functional Group Interconversion Methodologies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. nih.gov For this compound, both the amino and nitrile groups serve as handles for such transformations. arkat-usa.orgacs.orgmdpi.com

The primary amino group can be converted into a wide range of other functionalities. For instance, diazotization with nitrous acid can yield a diazonium salt, a versatile intermediate for introducing halides (Sandmeyer reaction), a hydroxyl group, or a hydrogen atom. The amino group can also be acylated to form amides, sulfonated to form sulfonamides, or alkylated.

The nitrile group is also a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(6-aminopyridin-3-yl)acetic acid) or a carboxamide. As previously mentioned, reduction of the nitrile provides a primary amine, leading to the synthesis of diamine structures.

Table 2: Functional Group Interconversion Methodologies

| Target Functional Group | Transformation | Reagents | Product Functional Group |

|---|---|---|---|

| Amino Group | Diazotization & Substitution | NaNO₂, HCl; then CuX (X=Cl, Br) | Halogen |

| Acylation | Acyl chloride, Anhydride (B1165640) | Amide | |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | |

| Nitrile Group | Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Hydrolysis (partial) | H₂SO₄ (conc.), H₂O₂/OH⁻ | Carboxamide | |

| Reduction | LiAlH₄, H₂/Raney Ni | Primary Amine |

Labeling and Tagging Approaches for Advanced Characterization (e.g., for LC-MS/MS)

In analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often employed to enhance the analyte's properties. rsc.org For this compound, the primary amino group is the most common site for such labeling. Derivatization can improve ionization efficiency, chromatographic retention on reverse-phase columns, and the sensitivity and selectivity of detection. rsc.orgacs.org

Several classes of reagents are available for tagging primary amines. These reagents typically introduce a moiety that is easily ionizable (e.g., a permanently charged group) or has high proton affinity, leading to a significant improvement in signal intensity in mass spectrometry. ekb.eg For example, derivatizing the amino group with dansyl chloride or dabsyl chloride introduces a chromophore, useful for UV detection, and also improves ionization for MS. Other reagents, such as (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), introduce a fixed positive charge, ensuring high sensitivity in positive-ion ESI-MS. acs.org

Table 3: Labeling Reagents for LC-MS/MS Analysis

| Reagent Class | Example Reagent | Target Group | Purpose/Advantage |

|---|---|---|---|

| Sulfonyl Chlorides | Dansyl chloride, Dabsyl chloride | Primary Amine | Improved chromatographic retention, UV-Vis detection, enhanced ionization. |

| Isothiocyanates | Phenyl isothiocyanate (Edman's reagent) | Primary Amine | Forms stable thiourea (B124793) derivative, well-characterized fragmentation. |

| N-Hydroxysuccinimide (NHS) Esters | Succinimidyl esters of various tags | Primary Amine | Forms stable amide bond, versatile for introducing different tags. |

| Phosphonium Reagents | (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Primary Amine | Introduces a permanent positive charge, high sensitivity in ESI-MS. acs.org |

| Iodinated Reagents | 4-Iodobenzoyl chloride | Primary Amine | Introduces an element (Iodine) for sensitive ICP-MS detection. ekb.eg |

Catalytic Transformations Mediated by this compound Derivatives

The structural framework of this compound is a valuable starting point for the synthesis of ligands for catalysis. The pyridine nitrogen and the exocyclic amino group (or a group derived from the nitrile) can act as coordination sites for transition metals, forming stable complexes that can catalyze a variety of organic transformations. ekb.egnih.gov

Derivatives of this compound can be designed to act as bidentate or polydentate ligands. For example, reduction of the nitrile group to a primary amine would yield a 1,4-diamine-substituted pyridine, capable of forming chelate rings with metal centers. Alternatively, the amino group could be modified, for instance by reaction with 2-pyridinecarboxaldehyde (B72084) to form a Schiff base ligand.

These aminopyridine-based ligands can be used in a range of catalytic applications. Palladium complexes with aminopyridine ligands have been shown to catalyze the oxidation of benzylic C-H bonds. rsc.org Copper-catalyzed amination reactions, a key process in the synthesis of pharmaceuticals, often employ aminopyridine-type ligands. rsc.orgresearchgate.net Furthermore, titanium complexes with aminopyridinato ligands have been developed for the catalytic hydroamination of alkenes. acs.org The reversible π-coordination of aminopyridines to a ruthenium center has also been leveraged to facilitate nucleophilic aromatic substitution. nih.gov

Table 4: Potential Catalytic Applications of Derivatives

| Derivative Type | Potential Ligand Structure | Metal | Potential Catalytic Application |

|---|---|---|---|

| Diamine Derivative | N¹,N¹-dialkyl-3-(2-aminoethyl)pyridin-2,6-diamine | Ru, Rh | Asymmetric hydrogenation, Transfer hydrogenation |

| Schiff Base Ligand | Formed from the amino group and a substituted salicylaldehyde | V, Cu, Ni | Oxidation reactions, Olefin polymerization |

| Phosphine Ligand | Amino group functionalized with diphenylphosphine (B32561) moieties | Pd, Pt, Rh | Cross-coupling reactions (e.g., Suzuki, Heck), Hydroformylation |

| N,N-Bidentate Ligand | Formed from the pyridine-N and the exocyclic amino-N | Pd, Cu, Ti | C-H activation/oxidation, rsc.org Ullmann coupling, researchgate.net Hydroamination acs.org |

Spectroscopic and Advanced Characterization Methodologies for 2 6 Aminopyridin 3 Yl Acetonitrile and Its Derivatives

The comprehensive characterization of 2-(6-aminopyridin-3-yl)acetonitrile relies on a suite of advanced spectroscopic and analytical techniques. These methodologies provide a detailed understanding of its molecular structure, functional groups, electronic properties, and solid-state arrangement.

Computational Chemistry and Theoretical Investigations of 2 6 Aminopyridin 3 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and geometric structure of 2-(6-aminopyridin-3-yl)acetonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. imanagerpublications.com It is favored for its balance of accuracy and computational cost, making it a powerful tool for studying molecular systems. spectroscopyonline.com DFT calculations are utilized to perform geometry optimization, where the molecule's lowest energy conformation is determined. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound would reveal the spatial arrangement of its atoms, which is fundamental to its chemical reactivity and biological activity. For instance, the planarity of the pyridine (B92270) ring and the orientation of the amino and acetonitrile (B52724) substituents are critical features determined through geometry optimization.

Vibrational analysis, also performed using DFT, calculates the frequencies of the molecule's vibrational modes. nih.gov These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure. nih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyridine) | 1.39 Å |

| C-N (pyridine) | 1.34 Å | |

| C-C (acetonitrile) | 1.47 Å | |

| C≡N (acetonitrile) | 1.16 Å | |

| C-NH2 | 1.36 Å | |

| Bond Angle | C-N-C (pyridine) | 117° |

| N-C-C (pyridine) | 123° | |

| C-C-CH2CN | 121° |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be obtained from a DFT geometry optimization.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. uci.edu This method is particularly valuable for simulating electronic absorption spectra and investigating the properties of excited states. researchgate.netsci-hub.se By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which a molecule absorbs light most strongly. rsc.orgaps.org

For this compound, TD-DFT calculations could elucidate its optical properties, such as its UV-Vis absorption spectrum. This information is crucial for understanding the molecule's photostability and for spectroscopic identification. The calculations would identify the nature of the electronic transitions, for example, whether they are localized on the pyridine ring or involve charge transfer between the amino group and the acetonitrile moiety.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | 3.85 | 322 | 0.15 |

| S2 | 4.52 | 274 | 0.45 |

| S3 | 5.10 | 243 | 0.08 |

Note: This table presents a hypothetical output from a TD-DFT calculation, illustrating the kind of data that would be generated to predict the molecule's absorption spectrum.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals within a molecule. nih.gov It provides a detailed picture of charge distribution, hybridization, and donor-acceptor interactions. By examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the strength of intramolecular charge transfer.

In the context of this compound, NBO analysis would reveal how the electron-donating amino group interacts with the electron-withdrawing pyridine ring and acetonitrile group. The stabilization energies associated with these interactions provide insight into the molecule's electronic stability and reactivity.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) of NH2 | π* (C-C) of pyridine | 5.2 |

| π (C-C) of pyridine | σ* (C-C) of acetonitrile | 2.1 |

| π (C-C) of pyridine | π* (C≡N) of acetonitrile | 3.5 |

Note: The data in this table is illustrative of the types of interactions and stabilization energies that would be identified through NBO analysis.

Molecular Docking and Simulation Studies of Biochemical Interactions (In Vitro Context)

Molecular docking and simulation studies are computational techniques used to predict how a small molecule, or ligand, binds to a larger molecule, typically a protein or receptor. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking can be used to model the interaction of this compound with various enzymes. By predicting the binding pose and affinity, these studies can suggest whether the compound is likely to act as an inhibitor or activator. For example, docking studies could explore the binding of this compound to enzymes such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT), α-glucosidase, and p21-activated kinase 4 (PAK4).

The results of such a study would highlight the key amino acid residues in the enzyme's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for binding affinity and specificity.

Table 4: Hypothetical Molecular Docking Results for this compound with Target Enzymes

| Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| NAMPT | -7.5 | Tyr18, Asp219 (H-bond with NH2) |

| α-glucosidase | -6.8 | Phe157, Phe178 (π-π stacking with pyridine) |

| PAK4 | -8.2 | Lys350, Leu398 (hydrophobic interactions) |

Note: This table provides a hypothetical summary of molecular docking results to illustrate the insights that can be gained about enzyme-ligand interactions.

Computational methods are also employed to predict the binding affinities of this compound to various receptors. These studies can help to identify potential off-target effects or to discover novel therapeutic applications. By simulating the binding process, it is possible to estimate binding constants such as Ki or IC50 values, which quantify the compound's potency.

These simulations can also provide insights into the modulatory effects of the compound, indicating whether it is likely to act as an agonist or antagonist at a particular receptor. This information is invaluable for guiding further experimental studies.

Table 5: Hypothetical Predicted Binding Affinities of this compound for Various Receptors

| Receptor Target | Predicted Binding Affinity (Ki, nM) | Predicted Modulatory Effect |

| Dopamine D2 Receptor | 550 | Antagonist |

| Serotonin 5-HT2A Receptor | 230 | Inverse Agonist |

| Adenosine A2A Receptor | >1000 | No significant binding |

Note: The values presented in this table are for illustrative purposes to demonstrate the type of data generated from receptor binding affinity predictions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Intermolecular Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution around a molecule, thereby predicting its reactivity and intermolecular interaction sites. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP analysis would likely reveal several key features:

Negative Potential Regions: The highest negative potential is expected to be localized on the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This is due to the lone pairs of electrons on these atoms, making them the primary sites for electrophilic attack and hydrogen bond acceptance. The amino group's nitrogen atom would also exhibit a negative potential, though potentially modulated by its electron-donating resonance effect into the pyridine ring.

Positive Potential Regions: The hydrogen atoms of the amino group are expected to be the most significant regions of positive potential, making them strong hydrogen bond donors. The hydrogen atoms on the pyridine ring and the methylene (B1212753) bridge would also exhibit positive potential, albeit to a lesser extent.

These predicted electrostatic potential distributions are crucial for understanding how this compound would interact with other molecules, including biological targets like enzymes or receptors. The distinct positive and negative regions suggest a propensity for forming strong intermolecular hydrogen bonds, which are fundamental to its potential biological activity and its behavior in different solvent environments.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity/Interaction |

| Pyridine Nitrogen | Negative (Red) | Site for electrophilic attack, Hydrogen bond acceptor |

| Nitrile Nitrogen | Negative (Red) | Site for electrophilic attack, Hydrogen bond acceptor |

| Amino Group Nitrogen | Negative (Red) | Hydrogen bond acceptor, Potential for electrophilic attack |

| Amino Group Hydrogens | Positive (Blue) | Hydrogen bond donor |

| Aromatic Hydrogens | Positive (Blue) | Weak hydrogen bond donor |

Prediction of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful technique for elucidating reaction mechanisms and identifying the high-energy transition states that govern the kinetics of a chemical transformation. While specific reaction mechanism studies for the synthesis or reactions of this compound are not documented, computational methods could be applied to investigate various plausible pathways.

For instance, the synthesis of this compound could be modeled to determine the most energetically favorable route. This would involve calculating the energies of reactants, intermediates, transition states, and products for different proposed mechanisms. For example, a common route to similar aminopyridines is the Chichibabin reaction, involving the amination of a pyridine ring. researchgate.net Computational modeling could predict the feasibility and regioselectivity of such a reaction for a precursor to this compound.

Furthermore, computational studies could predict the reactivity of the nitrile group or the amino group in subsequent reactions. For example, the hydrolysis of the nitrile to a carboxylic acid or the alkylation of the amino group could be modeled. These calculations would provide activation energies, which are critical for predicting reaction rates and understanding the conditions required for these transformations.

Table 2: Hypothetical Computational Investigation of a Reaction of this compound

| Investigated Reaction | Computational Method | Information Obtained |

| Nitrile Hydrolysis | Density Functional Theory (DFT) | Reaction energy profile, Transition state geometry, Activation energy |

| N-Alkylation of Amino Group | Ab initio methods | Relative energies of reactants and products, Steric and electronic effects on reactivity |

| Electrophilic Aromatic Substitution | Semi-empirical methods | Prediction of the most likely site of substitution on the pyridine ring, Relative stability of intermediates |

Applications of 2 6 Aminopyridin 3 Yl Acetonitrile in Specialized Chemical Research

Role as a Synthetic Synthon and Building Block for Complex Molecules

As a foundational unit, or synthon, 2-(6-aminopyridin-3-yl)acetonitrile provides researchers with a strategic starting point for constructing intricate molecular frameworks. The distinct reactivity of its amino and cyanomethyl groups allows for sequential and controlled chemical transformations.

The aminopyridine scaffold is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of the amino group allows this compound to undergo cyclization reactions to form fused heterocyclic systems. For instance, derivatives of 2-aminopyridine (B139424) are known to react with bifunctional reagents to yield fused 6,5- and 6,6-membered ring systems like imidazo[1,2-a]pyrimidinones and pyrimido[1,2-a]pyrimidinones. nih.gov Such reactions often proceed through a ring-opening and ring-closure mechanism of an initial intermediate.

Furthermore, the aminopyridine moiety can participate in multicomponent reactions (MCRs), which are efficient processes that form complex products in a single step. For example, 2-aminopyridine derivatives are used in MCRs with enaminones and primary amines to produce highly substituted 2-amino-3-cyanopyridines. polysciences.com The acetonitrile (B52724) group can also be a key participant in cyclization. For instance, intramolecular cyclization of 2-acylmethylthio-3-cyanoindolizines, which can be conceptually derived from pyridine-acetonitrile structures, leads to the formation of thieno[3,2-a]indolizines. researchgate.net This demonstrates the potential of the cyanomethyl group to engage in ring-forming reactions, expanding the diversity of accessible heterocyclic scaffolds.

Malonamide (B141969) derivatives are recognized as privileged structures in medicinal chemistry, serving as key components in compounds designed as k-opioid receptor agonists, anticancer agents, and peptidomimetics. researchgate.net The synthesis of unsymmetrical malonamides can be achieved through the reaction of amines with malonic acid derivatives. The amino group of this compound makes it a suitable precursor for creating advanced malonamide intermediates. A plausible synthetic route involves the reaction of this compound with a malonic acid monoester chloride, followed by amidation of the remaining ester group to yield a disubstituted malonamide.

Such intermediates, incorporating the 6-aminopyridin-3-yl moiety, are valuable for drug discovery programs. The pyridine (B92270) ring is a common feature in many top-selling pharmaceuticals, and its inclusion can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. beilstein-journals.org The ability to generate complex intermediates from this starting material allows for the exploration of novel chemical space in the search for new therapeutic agents.

Design and Development of Research Probes and Tool Compounds (In Vitro Focus)

The structural motifs within this compound are frequently found in biologically active compounds, making it an excellent scaffold for designing research probes to investigate biological pathways in vitro.

Derivatives based on the 6-aminopyridin-3-yl core have been identified as potent inhibitors of various enzymes, playing a crucial role in elucidating biochemical pathways. For example, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea was discovered as a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and cardiovascular disease. rsc.org This compound demonstrated effective MPO inhibition in human plasma and in vivo models. rsc.org

In the context of cancer research, aminopyridine derivatives have been designed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), an enzyme involved in the p53 tumor suppressor pathway. vot.pl A series of novel 2-aminopyridine derivatives showed significant USP7 inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range. vot.pl These inhibitors were shown to promote the degradation of MDM2 and stabilize p53, key events in controlling cell proliferation. vot.pl Furthermore, aminopyridine thiourea (B124793) derivatives have been synthesized and identified as potent, non-competitive inhibitors of the α-glucosidase enzyme, which is relevant for metabolic research. rsc.org

The antiproliferative effects of such derivatives are a direct consequence of their enzyme-modulating activity. Dihydro-pyranochromene derivatives, another class of heterocyclic compounds, have been shown to inhibit cell proliferation and induce apoptosis in human leukemia K562 cells, highlighting the potential of heterocyclic scaffolds in cancer research. nih.gov

Table 1: In Vitro Enzyme Inhibition by Aminopyridine Derivatives

| Derivative Class | Target Enzyme | Key Findings | IC₅₀ Values |

|---|---|---|---|

| 2-Aminopyridine Derivatives | USP7 | Promoted MDM2 degradation and p53 stabilization. vot.pl | 7.6 µM - 17.0 µM vot.pl |

| Aminopyridine Thiourea Derivatives | α-glucosidase | Acted as non-competitive inhibitors. rsc.org | 24.62 µM - 142.18 µM rsc.org |

| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Myeloperoxidase (MPO) | Acted as a potent, irreversible inhibitor. rsc.org | Not specified in abstract. |

The structure of this compound contains multiple potential coordination sites: the pyridine ring nitrogen, the amino group nitrogen, and the nitrile nitrogen. This makes it a versatile ligand for studying the assembly of metal complexes. Compounds derived from 2-aminopyridine are well-known to be effective ligands for supporting metal-metal bonded complexes, forming structures such as bimetallic paddlewheels and extended trimetallic chains. researchgate.net

The nitrile group itself is also a well-established ligand in coordination chemistry, typically binding to metal centers through its nitrogen atom. wikipedia.org Acetonitrile is a common labile ligand, and its complexes are often used as starting materials for further reactions. wikipedia.orgrsc.org The combination of the aminopyridine and acetonitrile functionalities in a single molecule allows this compound to potentially act as a chelating ligand, binding to a metal center through two or more donor atoms, or as a bridging ligand, linking multiple metal centers to form coordination polymers. For example, 2-(N-alkylcarboxamide)-6-iminopyridyl ligands, which share the aminopyridine core, have been shown to form complexes with palladium and nickel. researchgate.net The coordination flexibility of zinc(II), for instance, allows it to accommodate various nitrogen- and oxygen-donor ligands, including those derived from pyridine. rsc.org

Potential Applications in Materials Science and Agrochemical Research (Excluding Commercial Development)

The functional groups of this compound suggest its potential utility in the exploratory, non-commercial stages of materials science and agrochemical research.

In materials science, amine-functional polymers are valued for their reactivity, which allows for crosslinking, surface modification, and the creation of specialty formulations. polysciences.com The this compound molecule could potentially serve as a monomer or a modifying agent for polymers. The amino group could be used to incorporate the pyridine-acetonitrile functionality into a polymer backbone, potentially conferring specific properties such as metal chelation or altered solubility. Additionally, aminopyridine derivatives have been used to control the assembly of metal-organic frameworks (MOFs), suggesting a role for this compound in designing novel porous materials. rsc.org

In the field of agrochemical research, a significant discovery has been the high anthelmintic activity of amino-acetonitrile derivatives (AADs). nih.gov These compounds have shown efficacy against parasitic nematodes, including strains resistant to existing broad-spectrum drugs. nih.gov The AAD class of compounds represents a new mode of action for anthelmintics. vot.pl Given that this compound is an amino-acetonitrile derivative, it stands as a candidate for investigation within this area of research. Pyridine-based compounds are already widely used as fungicides, insecticides, and herbicides, making this scaffold a promising starting point for the discovery of new agrochemical leads. rsc.org

Structure Activity Relationship Sar and Analog Development for 2 6 Aminopyridin 3 Yl Acetonitrile Scaffolds

Systematic Structural Modifications of the Pyridine (B92270) Ring System

The pyridine ring is a cornerstone of the 2-(6-Aminopyridin-3-YL)acetonitrile structure, and its modification is a primary strategy for analog development. These modifications can significantly influence the molecule's reactivity, electronic properties, and ultimately, its biological function.

Positional Isomerism and Substituent Effects on Reactivity and Electronic Properties

For instance, the position of the amino group and the acetonitrile (B52724) moiety on the pyridine ring is crucial. In this compound, the amino group at the 6-position and the acetonitrile group at the 3-position create a specific electronic profile. Shifting these groups to other positions, such as in 2-(2-aminopyridin-3-yl)oxy]acetonitrile or 2-(pyridin-4-yl)acetonitrile, would result in different electronic and steric environments, thereby affecting their reactivity and interaction with biological targets. google.comnih.gov

Studies on substituted pyridines have shown that electron-donating groups, like an amino group, increase the electron density on the pyridine ring, which can enhance its reactivity towards electrophiles. tandfonline.comrsc.org The position of these substituents matters; for example, a meta-substituted derivative may be less stable than its ortho or para counterparts. tandfonline.com This is due to the interplay of inductive and resonance effects, which are highly dependent on the substituent's location relative to the ring nitrogen and other functional groups. tandfonline.comnih.gov

Table 1: Effect of Substituent Position on Pyridine Derivatives

| Compound | Substituent Position | Key Property Changes | Reference |

|---|---|---|---|

| 2,2′-bipyridine derivatives | ortho, meta, para | Substitution at the meta position leads to a greater reduction in the HOMO-LUMO energy gap compared to other positions. Ortho-substituted derivatives are generally more stable. | tandfonline.com |

| Polyhalogenated pyridines | ortho, para | An electron-donating substituent at the ortho or para position strongly impacts geometry and electronic structure. | rsc.org |

| Imidazopyridine derivatives | ortho, meta, para | Para-substituted derivatives exhibit a relatively smaller change in the singlet-triplet energy gap (ΔEST) compared to ortho- and meta-isomers. | acs.org |

Halogenation, Alkylation, and Arylation Strategies on the Pyridine Ring

Introducing halogens, alkyl, or aryl groups onto the pyridine ring are common strategies to fine-tune the properties of the this compound scaffold.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties of the pyridine ring. Halogens are electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. This dual nature allows for subtle modulation of the ring's reactivity. For example, polyhalogenated pyridines have been studied to understand the impact of multiple halogen substituents on the molecule's electronic structure. rsc.org

Alkylation and Arylation: Alkylation (adding alkyl groups) and arylation (adding aryl groups) can introduce steric bulk and modify the lipophilicity of the molecule. These changes can be critical for improving cell permeability and target binding. For instance, N-arylation of 2-aminopyridine (B139424) derivatives has been achieved using arynes, leading to the formation of new C-N bonds and providing a route to more complex molecular architectures. nih.gov The choice of the aryl group can introduce additional points for interaction with a biological target. The synthesis of compounds like 2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile demonstrates a successful arylation strategy. bldpharm.com

Table 2: Examples of Pyridine Ring Modifications

| Modification | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| N-Arylation | Arynes | Chemoselective formation of N-aryl-2-aminopyridine derivatives. | nih.gov |

| Alkylation/Arylation | Grignard reagents with heteroaromatic tosylates | Formation of 2-alkyl- and aryl-substituted N-heterocycles. | organic-chemistry.org |

Modifications of the Acetonitrile and Amino Functionalities

The acetonitrile and amino groups are not merely passive components; they are key functional handles that can be modified to create a diverse library of analogs with potentially improved properties.

Alteration of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities. This allows for significant diversification of the this compound scaffold. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. mdpi.com

Recent research has explored the use of acetonitrile in various organic transformations, highlighting its potential as a building block. For example, acetonitrile can participate in cyanomethylation reactions and can be used to synthesize amides. mdpi.com These transformations provide a rich toolbox for chemists to modify the acetonitrile moiety and explore the resulting changes in biological activity.

Derivatization and Substituent Variations of the Amino Moiety

For example, derivatization of the amino group with acyl chlorides or other electrophiles is a common strategy in medicinal chemistry. The resulting amides or sulfonamides can exhibit different biological profiles compared to the parent amine. The use of pre-column derivatization methods like with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for amino acid analysis underscores the reactivity of amino groups and the potential for creating stable adducts. nih.gov

Heterocyclic Ring Fusions and Substitutions in Related Analogs

Expanding beyond simple substitutions, the fusion of other heterocyclic rings to the pyridine core or the replacement of the pyridine ring with other heterocycles can lead to the discovery of novel chemical entities with unique properties.

Quinoline (B57606) Analogs: Quinolines, which consist of a benzene (B151609) ring fused to a pyridine ring, are a prominent class of heterocycles in medicinal chemistry. nih.gov The this compound scaffold can serve as a precursor for the synthesis of quinoline derivatives. Various synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed to construct the quinoline ring system. nih.govjptcp.com These methods often involve the reaction of an aniline (B41778) derivative with a carbonyl compound or glycerol. jptcp.com The resulting quinoline analogs can exhibit a wide range of biological activities. researchgate.netnih.gov

Pyrazole (B372694) and Pyrimidine (B1678525) Analogs: Pyrazoles and pyrimidines are other important five- and six-membered nitrogen-containing heterocycles, respectively, that are found in many biologically active compounds. nih.govfrontiersin.org Analogs of this compound can be designed by incorporating these ring systems. For example, pyrazole derivatives can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. nih.govnih.gov Similarly, pyrimidine analogs can be prepared through various cyclization reactions. nih.govusp.org The introduction of these different heterocyclic cores can lead to significant changes in the SAR, offering new avenues for drug discovery. nih.govnih.gov

Impact of Structural Changes on Biochemical Interaction Profiles (in vitro studies)

The exploration of the structure-activity relationship (SAR) for scaffolds related to this compound provides critical insights into the molecular features that govern their biochemical interactions. In vitro studies on the closely related 6-aminopyridine-3,5-dicarbonitrile scaffold have been particularly informative in elucidating the impact of various structural modifications on the inhibition of prion protein replication. ebi.ac.uk These studies serve as a valuable surrogate for understanding the potential biochemical profile of this compound analogs.

A significant finding from this research is that substitutions at the 6-amino position of the pyridine ring have a profound effect on the anti-prion activity. ebi.ac.uk The parent compound, with an unsubstituted 6-amino group, demonstrated notable inhibitory activity. However, the introduction of different substituents at this position led to a wide range of potencies, highlighting its importance as a key site for molecular optimization.

Detailed analysis of the SAR at the 6-amino position reveals that the nature of the substituent is a critical determinant of in vitro efficacy. For instance, the introduction of a methyl group was found to be detrimental to the compound's activity. Conversely, the incorporation of a morpholine (B109124) moiety at this position resulted in a significant enhancement of anti-prion activity, suggesting that this particular substitution is well-tolerated and likely engages in favorable interactions with the biological target. ebi.ac.uk

The following interactive data tables summarize the key findings from these in vitro studies, illustrating the direct impact of specific structural changes on the biochemical interaction profiles of 6-aminopyridine-3,5-dicarbonitrile analogs.

Table 1: Effect of Substitution at the 6-Amino Position on Anti-Prion Activity

| Compound | Substitution at 6-Amino Position | In Vitro Activity (EC50, µM) ebi.ac.uk |

| Analog 1 | Unsubstituted | 1.2 |

| Analog 2 | Methyl | >10 |

| Analog 3 | Morpholine | 0.3 |

Table 2: Influence of Aryl and Heteroaryl Substitutions on In Vitro Efficacy

| Compound | R1 Group | R2 Group | In Vitro Activity (EC50, µM) ebi.ac.uk |

| Analog 4 | Phenyl | H | 0.8 |

| Analog 5 | 4-Fluorophenyl | H | 0.5 |

| Analog 6 | 2-Thienyl | H | 1.5 |

| Analog 7 | Phenyl | Methyl | 2.1 |

These data underscore the sensitivity of the biochemical activity to subtle structural modifications on the aminopyridine core. The insights gained from these in vitro studies are foundational for the future development of analogs of this compound with optimized interaction profiles for various therapeutic targets.

Future Directions and Emerging Research Avenues for 2 6 Aminopyridin 3 Yl Acetonitrile

Exploration of Novel Reaction Pathways and Catalytic Systems for Efficient Synthesis

The development of efficient, sustainable, and versatile synthetic routes to 2-(6-aminopyridin-3-yl)acetonitrile and its derivatives is a primary focus of future research. Current efforts are aimed at moving beyond traditional multi-step methods to more elegant and direct strategies.

Key research trends include:

Advanced Catalytic Systems: There is a growing interest in novel catalysts that can offer milder reaction conditions and higher selectivity. numberanalytics.com This includes the use of heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) for their recyclability and ease of separation. numberanalytics.com For instance, research into Co-Sn/Al2O3 catalysts for producing acetonitrile (B52724) from methanol (B129727) and ammonia (B1221849) highlights the drive to find sustainable production methods for key chemical synthons. dtu.dk

Photocatalysis and Electrocatalysis: These techniques are being explored for the synthesis of pyridine (B92270) derivatives through radical-mediated or electrochemical pathways. numberanalytics.com Recent studies have demonstrated the power of electrochemistry in enabling challenging transformations, such as the precise single-carbon insertion into pyrroles to form pyridines, a process supported by in-situ spectroscopy and theoretical calculations. scitechdaily.com

Direct C-H Functionalization: Methods that directly functionalize the pyridine ring are highly sought after as they reduce the number of synthetic steps. Single-step conversions of N-vinyl or N-aryl amides into pyridines using activating agents like trifluoromethanesulfonic anhydride (B1165640) showcase a powerful strategy for rapid assembly. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building complex molecules like pyridine derivatives in a single step from multiple starting materials, aligning with the principles of green chemistry. bcrcp.ac.in

Novel Uses of Acetonitrile: The role of acetonitrile itself is expanding from a simple solvent to a key reactant. mdpi.com Research into its activation via methods like triflic anhydride to participate in [2+2] cyclization reactions opens new pathways for constructing complex cyclic structures. mdpi.com

Table 1: Emerging Synthetic Strategies for Pyridine and Acetonitrile Derivatives

| Strategy | Description | Potential Advantage for this compound Synthesis |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., zeolites, MOFs) that are in a different phase from the reactants. numberanalytics.com | Improved catalyst recyclability, easier product purification, and enhanced sustainability. numberanalytics.com |

| Photocatalysis | Utilization of light to activate a catalyst, often proceeding through radical intermediates under mild conditions. numberanalytics.com | Access to unique reaction pathways not achievable through thermal methods, high selectivity. numberanalytics.com |

| Electrocatalysis | Driving chemical reactions using an electric potential, enabling specific oxidation or reduction events. numberanalytics.comscitechdaily.com | High degree of control over reaction conditions and potential for novel transformations. scitechdaily.com |

| Direct Amide Annulation | Single-step conversion of N-vinyl or N-aryl amides to pyridines using an activating agent and a π-nucleophile. organic-chemistry.org | Convergent and rapid synthesis, eliminating the need to isolate reactive intermediates. organic-chemistry.org |

| Acetonitrile as a Synthon | Employing acetonitrile not just as a solvent but as a building block (e.g., cyanomethyl radical or nucleophile). mdpi.com | Direct incorporation of the cyanomethyl group, potentially simplifying synthetic routes. |

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis and Discovery

Future directions in this domain involve:

Automated Synthesis Platforms: The development of autonomous systems, such as "RoboChem," can outperform human chemists in speed and accuracy. sciencedaily.com Such robots can work around the clock to optimize reaction conditions for synthesizing specific molecules, drastically reducing the time required for discovery. sciencedaily.com For a target like this compound, an automated platform could rapidly screen various catalysts, solvents, and reaction parameters to identify the most efficient synthetic route.

AI-Driven Retrosynthesis and Reaction Prediction: Computer-Aided Synthesis Planning (CASP) tools powered by machine learning are becoming increasingly adept at designing viable synthetic routes. researchgate.net These AI systems can suggest novel and non-intuitive pathways that a human chemist might overlook. researchgate.net This technology could be applied to identify the most efficient and cost-effective way to produce the this compound scaffold.

Machine Learning for Optimization: AI algorithms can analyze data from high-throughput experiments to build predictive models for reaction outcomes. ucla.edu This allows researchers to evaluate more design parameters in parallel and reduce the number of physical experiments needed to achieve a desired outcome, making the discovery process more efficient. technologynetworks.com

Accelerated Discovery Cycles: By combining AI for molecular design and prediction with automated platforms for synthesis and testing, the traditional "design-make-test-analyze" cycle in drug discovery can be significantly expedited. technologynetworks.comresearchgate.net This would allow for the rapid generation and evaluation of novel derivatives of this compound for various applications.

Table 2: Impact of AI and Automation on Chemical Research

| Technology | Application in Chemical Synthesis | Expected Outcome for this compound |

| Autonomous Robots (e.g., RoboChem) | Performs and optimizes chemical reactions autonomously, 24/7. sciencedaily.com | Rapid identification of optimal synthesis conditions, faster production of derivatives. sciencedaily.com |

| AI-Powered Retrosynthesis | Predicts synthetic pathways for target molecules. researchgate.net | Design of novel, efficient, and cost-effective manufacturing routes. researchgate.net |

| Machine Learning Models | Predicts reaction outcomes and physicochemical properties. technologynetworks.comucla.edu | More focused and efficient synthesis of derivatives with desired properties, reducing trial-and-error. technologynetworks.com |

| High-Throughput Experimentation (HTE) | Miniaturized, parallel execution of many reactions. ucla.edu | Rapid screening of a wide range of reaction conditions and starting materials. |

Deepening Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The complex electronic nature of the aminopyridine ring system necessitates the use of sophisticated analytical and computational tools.

Future research will likely focus on:

Advanced Spectroscopic Analysis: Techniques like in-situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing direct evidence for transient intermediates and reaction kinetics. scitechdaily.comresearchgate.net The study of proton transfer reactions between aminopyridines and other molecules using UV-Vis spectrophotometry in different solvents provides insight into the compound's fundamental reactivity. researchgate.net

Computational Chemistry: Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the energetic profiles of reaction pathways. researchgate.netrsc.org These calculations can model transition states, predict the influence of substituents on reactivity, and analyze the electronic structure (e.g., charge distribution) of molecules like aminopyridines. researchgate.net Such studies can explain experimental observations, such as how an N-protecting group can direct the position of a chemical reaction on a heterocyclic ring. scitechdaily.com

Integrated Approaches: The most powerful insights are often gained by combining experimental and theoretical methods. For example, using DFT calculations to support mechanisms proposed from kinetic studies or to interpret complex spectroscopic data. rsc.orgmdpi.com This combined approach has been used to understand interactions between aminopyridine-based inhibitors and their target enzymes. rsc.org

Table 3: Techniques for Mechanistic Elucidation

| Technique | Application | Insights Gained for Aminopyridine Chemistry |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reacting species. scitechdaily.com | Identification of reaction intermediates, determination of reaction kinetics, validation of proposed mechanisms. |

| UV-Vis Spectrophotometry | Studying electronic transitions, particularly in charge-transfer and proton-transfer complexes. researchgate.net | Quantifying complex formation constants and understanding solvent effects on reactivity. researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. researchgate.netrsc.org | Predicting reaction feasibility, understanding substituent effects, and visualizing molecular orbitals. researchgate.net |

| X-ray Crystallography | Determining the precise three-dimensional structure of molecules and their complexes. researchgate.netacs.org | Confirming molecular connectivity, analyzing intermolecular interactions (e.g., hydrogen bonding). researchgate.netacs.org |

Development of Next-Generation Research Tools and Probes Based on the this compound Scaffold

The inherent structural and electronic properties of the this compound scaffold make it an attractive starting point for developing sophisticated molecular tools for biological and chemical research. researchgate.netnih.gov

Emerging areas of application include:

Fluorescent Probes: The aminopyridine moiety is a known fluorophore. By strategically modifying the scaffold, it is possible to create novel fluorescent probes for detecting specific analytes. Research has shown that related 6-amino-2,2′-bipyridine scaffolds can act as ratiometric fluorescence probes for metal ions like Zn²⁺, with applications in live-cell imaging. mdpi.com Future work could adapt the this compound core to develop highly sensitive and selective sensors for other biologically important species.

Molecular Switches: The electronic properties of the aminopyridine system could be harnessed to create molecular switches that respond to external stimuli such as light, pH, or the binding of a target molecule. These tools are fundamental components in the construction of synthetic biological circuits and smart materials. nih.gov

Scaffolds for Chemical Biology: The ability of the aminopyridine group to participate in specific interactions, such as hydrogen bonding and metal coordination, makes it an excellent scaffold for designing chemical probes to study biological pathways. nih.gov For example, "double-headed" aminopyridine derivatives have been designed as potent and membrane-permeable inhibitors for neuronal nitric oxide synthase (nNOS), demonstrating the scaffold's utility in targeting complex biological sites. nih.gov

Building Blocks for Functional Materials: The pyridine ring is a key component in many functional materials, including polymers and coordination complexes. bcrcp.ac.in The bifunctional nature of this compound (containing both an amino and a nitrile group) allows for diverse chemical modifications, enabling its incorporation into larger, functional supramolecular structures or polymers.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Aminopyridin-3-YL)acetonitrile, and how can purity be validated?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A validated approach involves using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor under reflux conditions with ammonia or amines . Purity is confirmed by HPLC (≥95%) and NMR spectroscopy. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-III (for visualization) ensures structural accuracy .

Q. What safety protocols are critical when handling this compound?

Nitriles like this compound require strict precautions due to toxicity and potential cyanide release. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid skin contact. Emergency protocols should include immediate decontamination with water and access to antidotes (e.g., sodium thiosulfate) . Store in airtight containers away from oxidizing agents.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies amine and nitrile groups (δ ~2.5–3.5 ppm for acetonitrile protons; δ ~120 ppm for nitrile carbons).

- IR : Stretching vibrations at ~2250 cm⁻¹ confirm the nitrile group.

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 160.2). Crystallographic data (e.g., unit cell parameters from SC-XRD) resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) studies optimize molecular geometry and predict electronic properties. For example, HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with nucleophilic reactivity at the aminopyridine moiety. Transition state modeling clarifies reaction pathways, such as cyclization to form imidazodipyridines . Pairing DFT with experimental NMR chemical shifts (RMSD < 0.1 ppm) validates computational models .

Q. How should researchers address contradictions in crystallographic data?

Discrepancies in bond lengths or angles (e.g., C–N vs. C≡N distances) arise from disorder or twinning. Use SHELXD for phase refinement and SHELXE for density modification to resolve ambiguities. Validate thermal parameters (e.g., Ueq < 0.05 Ų) and apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize reaction yields in heterocyclic syntheses using this compound?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Catalysis : Pd(II) complexes (e.g., hexafluoridoantimonate) accelerate coupling reactions .

- Temperature Control : Reactions at 60–80°C minimize side products (e.g., hydrolysis of nitrile to amide). Example: A 72% yield was achieved for aminoimidazodipyridines using Na2CO3 in acetonitrile/water at 70°C .

Q. How does the compound’s stability vary under different storage conditions?